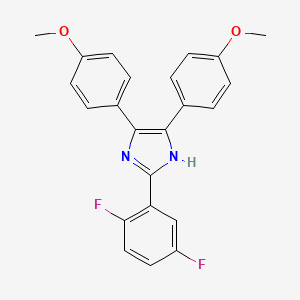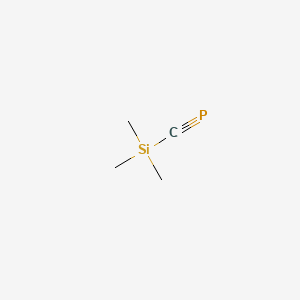
1-Phosphaethyne, 2-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phosphaethyne, 2-(trimethylsilyl)- is an organophosphorus compound with the molecular formula C₄H₉PSi and a molecular weight of 116.1735 g/mol This compound is notable for its unique structure, which includes a phosphorus-carbon triple bond and a trimethylsilyl group
Méthodes De Préparation
The synthesis of 1-Phosphaethyne, 2-(trimethylsilyl)- typically involves the reaction of a suitable phosphorus precursor with a trimethylsilyl-substituted alkyne. One common method involves the use of trimethylsilylacetylene and a phosphorus halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Phosphaethyne, 2-(trimethylsilyl)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-containing compounds.
Reduction: Reduction reactions can yield phosphines or other reduced phosphorus species.
Substitution: The trimethylsilyl group can be substituted with other functional groups, leading to a wide range of derivatives.
Addition Reactions: The phosphorus-carbon triple bond can participate in addition reactions with various reagents, forming new phosphorus-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution and addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phosphaethyne, 2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Phosphaethyne, 2-(trimethylsilyl)- exerts its effects involves its ability to form strong bonds with various molecular targets. The phosphorus-carbon triple bond is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new bonds and the generation of complex molecular structures. The specific molecular targets and pathways involved depend on the particular application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
1-Phosphaethyne, 2-(trimethylsilyl)- can be compared with other similar compounds, such as:
Phosphaalkynes: These compounds also contain a phosphorus-carbon triple bond but lack the trimethylsilyl group. They are generally less stable and more reactive.
Silylphosphines: These compounds contain a silicon-phosphorus bond but do not have the phosphorus-carbon triple bond. They are used in different types of chemical reactions and have distinct properties.
Phosphines: These compounds contain a phosphorus-hydrogen or phosphorus-carbon single bond. They are widely used in catalysis and as ligands in coordination chemistry.
The uniqueness of 1-Phosphaethyne, 2-(trimethylsilyl)- lies in its combination of a phosphorus-carbon triple bond and a trimethylsilyl group, which imparts unique reactivity and stability compared to other organophosphorus compounds.
Propriétés
Numéro CAS |
75192-38-0 |
|---|---|
Formule moléculaire |
C4H9PSi |
Poids moléculaire |
116.17 g/mol |
Nom IUPAC |
trimethylsilylmethylidynephosphane |
InChI |
InChI=1S/C4H9PSi/c1-6(2,3)4-5/h1-3H3 |
Clé InChI |
BZVBQXNVLBTWMV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)
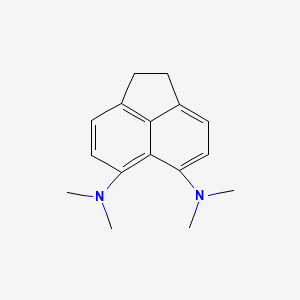
![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
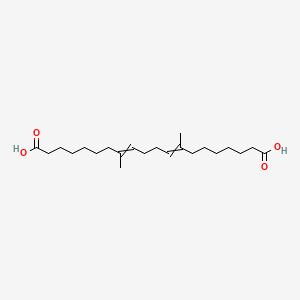
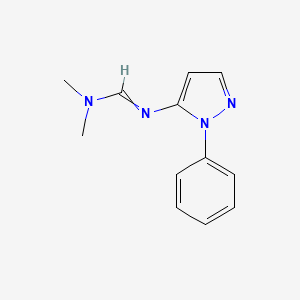
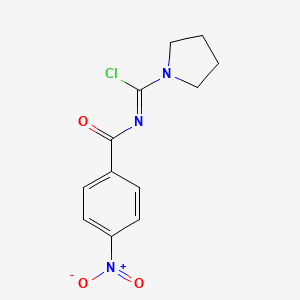

![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
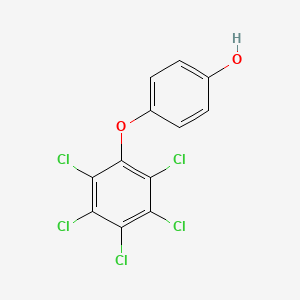
![Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride](/img/structure/B14443927.png)


